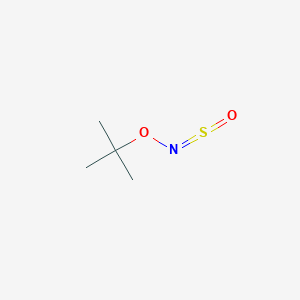

(tert-Butoxyimino)-lambda4-sulfanone

Descripción

BenchChem offers high-quality (tert-Butoxyimino)-lambda4-sulfanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (tert-Butoxyimino)-lambda4-sulfanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-2-(sulfinylamino)oxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(2,3)7-5-8-6/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDHWAYLAJVRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)ON=S=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567792-04-3 | |

| Record name | (tert-Butoxyimino)-λ4-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Next-Generation Synthesis of Primary Sulfonamides: A Technical Guide to (tert-Butoxyimino)-λ4-sulfanone (tBuONSO)

Executive Summary

In the landscape of medicinal chemistry and fragment-based drug design (FBDD), the primary sulfonamide moiety (–SO₂NH₂) is a privileged pharmacophore. It serves as a highly effective bioisostere for carboxylic acids, offering improved metabolic stability and favorable physicochemical properties for target protein affinity[1]. However, the traditional installation of this functional group has historically relied on harsh, oxidative chlorosulfonation followed by amination—a pathway that frequently destroys sensitive functional groups.

(tert-Butoxyimino)-λ4-sulfanone , commonly referred to as tBuONSO (CAS RN: 2567792-04-3), represents a paradigm shift in synthetic methodology. Developed as a stable, liquid sulfinylamine reagent, tBuONSO enables the direct, one-step synthesis of primary sulfonamides from widely available organometallic reagents (Grignards and organolithiums)[2]. This whitepaper dissects the mechanistic causality, operational protocols, and application scope of tBuONSO for drug development professionals.

The Bottleneck in Traditional Sulfonamide Synthesis

The classical synthesis of primary sulfonamides requires the reaction of activated sulfonyl electrophiles (usually sulfonyl chlorides) with ammonia[2]. This approach presents severe limitations:

-

Harsh Conditions: The synthesis of sulfonyl chlorides via chlorosulfonation is highly acidic and oxidative[2].

-

Functional Group Incompatibility: Electron-rich heteroaromatics (e.g., thiophenes, indoles) and bulky tert-alkyl groups are highly sensitive to oxidative conditions and often degrade or undergo side reactions[1].

-

Moisture Sensitivity: Sulfonyl chlorides are inherently unstable and prone to hydrolysis, complicating parallel library synthesis[2].

tBuONSO bypasses these limitations entirely by acting as a direct, electrophilic +SO₂NH₂ synthon that operates under mild, nucleophilic addition conditions[3].

Mechanistic Causality: How tBuONSO Works

The efficiency of tBuONSO lies in its elegant cascade mechanism, which is driven by thermal gradients and intramolecular rearrangements[3]. When an organometallic reagent is introduced to tBuONSO, the reaction proceeds through a highly predictable sequence of intermediates.

-

Nucleophilic Attack: At cryogenic temperatures (–78 °C), the organometallic nucleophile (R-MgX or R-Li) selectively attacks the electrophilic sulfur atom of tBuONSO, forming a stable sulfinamide intermediate[4].

-

Thermal Rearrangement: As the reaction is allowed to warm to room temperature, the intermediate undergoes a concerted N → S oxygen migration (or proceeds via a sulfinyl nitrene intermediate), forming a sulfonimidate ester anion[4].

-

Elimination: An intermolecular proton transfer triggers the elimination of isobutene gas, yielding the stable sulfonamide anion[4].

-

Protonation: A simple methanolic work-up protonates the anion, delivering the primary sulfonamide.

Mechanistic pathway of primary sulfonamide synthesis via tBuONSO.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields, the following protocol details the synthesis of 4-methylbenzenesulfonamide using tBuONSO and p-tolylmagnesium bromide. Every step is designed with built-in causality to act as a self-validating system.

Materials Required

-

Reagent: (tert-Butoxyimino)-λ4-sulfanone (tBuONSO) (400 mg, 2.96 mmol).

-

Nucleophile: p-Tolylmagnesium bromide (19% in THF, ~1 mol/L, 4.4 mL, 4.4 mmol).

-

Solvent: Anhydrous Tetrahydrofuran (THF) (12 mL).

-

Quench: Methanol (1 mL).

Step-by-Step Methodology

-

System Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and purge with Argon. Add tBuONSO (400 mg) and anhydrous THF (12 mL).

-

Causality: Grignard reagents are highly sensitive to moisture; an anhydrous environment prevents the premature destruction of the nucleophile.

-

-

Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach –78 °C.

-

Causality: Lowering the kinetic energy of the system ensures that the highly reactive Grignard reagent strictly performs a mono-addition at the sulfur center, preventing over-alkylation or premature fragmentation[2].

-

-

Nucleophile Addition: Dropwise add p-tolylmagnesium bromide (4.4 mL) to the solution. Stir at –78 °C for exactly 1 hour.

-

Validation Check: The solution should remain a clear suspension. A rapid color change to dark brown/black indicates moisture contamination or localized overheating.

-

-

Thermal Maturation: Remove the cooling bath and allow the suspension to warm to room temperature. Stir overnight.

-

Causality: The thermal energy gained during warming is the precise trigger required for the N → S oxygen migration and the subsequent elimination of isobutene gas[4].

-

-

Reaction Quenching: Add Methanol (1 mL) to the reaction mixture.

-

Causality: Methanol serves a dual purpose: it safely neutralizes any unreacted Grignard reagent and provides the necessary proton to convert the sulfonamide anion into the neutral primary sulfonamide.

-

-

Isolation and Purification: Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography using a gradient of ethyl acetate:hexane (0:1 to 1:4).

-

Analytical Validation: The product should isolate as a white solid (approx. 407 mg, 80% yield). Validate via ¹H NMR (400 MHz, CDCl₃): Expect a broad singlet at δ 7.27 (2H) corresponding to the –NH₂ protons, and an aromatic doublet at δ 7.70 (2H).

Quantitative Data & Application Scope

The true value of tBuONSO is its broad functional group tolerance, allowing for the rapid generation of diverse libraries for drug screening[1]. The table below summarizes the quantitative performance of tBuONSO across different substrate classes.

| Substrate Class | Organometallic Nucleophile | Resulting Primary Sulfonamide | Typical Yield | Mechanistic Advantage |

| Aryl | p-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 80% | Clean, scalable mono-addition. |

| Heteroaryl | Thienylmagnesium bromide | Thiophenesulfonamide | Good to Excellent | Avoids oxidative degradation of the electron-rich thiophene ring[1]. |

| Bulky Alkyl | tert-Butylmagnesium chloride | tert-Butanesulfonamide | Moderate to Good | Overcomes steric hindrance that blocks traditional chlorosulfonation[1]. |

| Complex API | Functionalized Aryl Lithium | Celecoxib | 62–71% | Enables late-stage functionalization of complex, drug-like architectures[1][2]. |

Conclusion

(tert-Butoxyimino)-λ4-sulfanone (tBuONSO) is a transformative reagent that solves a decades-old bottleneck in synthetic chemistry. By replacing harsh, oxidative chlorosulfonation with a mild, one-step nucleophilic addition, tBuONSO accelerates the synthesis of primary sulfonamides[2]. For drug development professionals, this translates directly to faster parallel library synthesis, easier access to structurally complex bioisosteres, and more efficient fragment-based drug design pipelines[1].

References

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal.

- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. TCI AMERICA.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications.

- Preparation of Primary Sulfonamides by t-BuONSO and Organometallics. Thieme Connect.

- TCI Practical Example: Synthesis of primary sulfonamides using tBuONSO. TCI Chemicals.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

Sources

- 1. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 4. thieme-connect.com [thieme-connect.com]

O-(tert-Butyl)-N-sulfinylhydroxylamine synthesis mechanism

An In-depth Technical Guide to the Synthesis and Mechanistic Pathways of O-(tert-Butyl)-N-sulfinylhydroxylamine

Introduction: A Modern Reagent for Sulfur-Based Scaffolds

In the landscape of modern medicinal and synthetic chemistry, the development of novel reagents that offer streamlined access to high-value functional groups is of paramount importance. O-(tert-Butyl)-N-sulfinylhydroxylamine, commonly referred to as t-BuONSO, has emerged as a significant and stable reagent for the synthesis of sulfur(VI) compounds.[1] Its application has redefined synthetic strategies for creating primary sulfonamides, sulfoximines, and sulfonimidamides—scaffolds prevalent in a multitude of marketed pharmaceuticals.[2][3][4]

Traditionally, the synthesis of primary sulfonamides relied on the reaction of sulfonyl chlorides with ammonia or its surrogates, a method often hampered by harsh reaction conditions and limited functional group tolerance.[2] t-BuONSO provides a robust alternative, enabling the direct and convenient synthesis of these valuable compounds from a wide array of organometallic reagents in a single, efficient step.[3][4] This guide provides a comprehensive overview of the synthesis of t-BuONSO, delves into its core reaction mechanism, and explores the mechanistic pathways through which it transforms into medicinally relevant structures.

Part 1: The Synthesis of O-(tert-Butyl)-N-sulfinylhydroxylamine (t-BuONSO)

The preparation of t-BuONSO is a remarkably efficient, one-step process that is both convenient and scalable. The synthesis proceeds from readily available commercial starting materials, making it highly accessible for research and development laboratories.[3]

Core Reaction: The synthesis involves the reaction of O-tert-butylhydroxylamine hydrochloride with thionyl chloride (SOCl₂) in the presence of a tertiary amine base, such as triethylamine (Et₃N).[3] The base serves to neutralize the HCl salt of the starting material and the HCl generated during the reaction.

Mechanistic Breakdown of t-BuONSO Formation

The formation of t-BuONSO from its precursors is a classic example of nucleophilic substitution at a sulfur center. The mechanism can be dissected into three primary steps:

-

Deprotonation: Triethylamine, a non-nucleophilic base, deprotonates the O-tert-butylhydroxylamine hydrochloride salt to generate the free hydroxylamine. This "liberation" of the nucleophile is critical for initiating the reaction.

-

Nucleophilic Attack: The nitrogen atom of the free O-tert-butylhydroxylamine possesses a lone pair of electrons and acts as a potent nucleophile. It attacks the electrophilic sulfur atom of thionyl chloride. This addition step forms a transient, tetrahedral intermediate.

-

Elimination: The intermediate is unstable. Aided by another equivalent of triethylamine, a molecule of hydrogen chloride is eliminated. This step involves the removal of the proton from the nitrogen and the loss of a chloride ion from the sulfur, leading to the formation of the stable N=S double bond in the final t-BuONSO product.

The overall transformation is a clean and high-yielding process, with the primary byproducts being triethylammonium chloride and sulfur dioxide, which can be readily removed.

Caption: The synthesis mechanism of t-BuONSO.

Experimental Protocol: Scalable Synthesis of t-BuONSO

This protocol is adapted from established literature procedures and has been demonstrated to be scalable.[3]

Materials & Equipment:

-

O-tert-butylhydroxylamine hydrochloride

-

Thionyl chloride (SOCl₂)

-

Triethylamine (Et₃N), distilled

-

Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

-

Round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet

-

Ice bath

-

Distillation apparatus for vacuum distillation

Step-by-Step Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with O-tert-butylhydroxylamine hydrochloride (1.0 eq) and anhydrous solvent (e.g., Et₂O). The flask is placed under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

-

Base Addition: Triethylamine (2.2 eq) is added dropwise to the stirred suspension. The choice to use a slight excess of base ensures complete neutralization of both the starting material salt and the HCl byproduct.

-

Thionyl Chloride Addition: A solution of thionyl chloride (1.1 eq) in the anhydrous solvent is added dropwise via an addition funnel over 30-60 minutes. Maintaining the temperature at 0 °C is crucial to control the exothermic nature of the reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup: The resulting white precipitate (triethylammonium chloride) is removed by filtration under an inert atmosphere. The filter cake is washed with a small amount of fresh anhydrous solvent.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to afford t-BuONSO as a stable, colorless liquid.[3]

| Parameter | Value | Source |

| Molecular Formula | C₄H₉NO₂S | [1] |

| Molecular Weight | 135.18 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 1.062 g/mL | [1] |

| Refractive Index | n/D 1.454 | [1] |

| Storage | Store at -20°C | [1] |

Part 2: Application in Primary Sulfonamide Synthesis

The true utility of t-BuONSO is demonstrated in its reaction with organometallic reagents to furnish primary sulfonamides. This transformation provides a significant advantage over classical methods, which are often less direct and have a more limited substrate scope.[2][4]

Proposed Reaction Mechanism

The reaction of t-BuONSO with Grignard or organolithium reagents proceeds through a fascinating mechanistic pathway that involves the formation of key intermediates.[2][4] While investigations are ongoing, a working model has been proposed.[2]

-

Nucleophilic Addition: The organometallic reagent (R-M) adds to the electrophilic sulfur atom of t-BuONSO. This forms a tetracoordinate sulfur intermediate, specifically a sulfinamide intermediate (I).

-

Rearrangement/Fragmentation: This sulfinamide intermediate (I) is proposed to convert into a sulfonimidate ester anion (II). This conversion is a key step and may occur through one of two pathways:

-

Concerted N→S O-migration: A concerted rearrangement where the tert-butoxy group migrates from the nitrogen to the sulfur.

-

Sulfinyl Nitrene Intermediate: Fragmentation of the N-O bond to generate a highly reactive sulfinyl nitrene intermediate.[2][5][6] This electrophilic species is then trapped by the organometallic reagent. Evidence for a nitrene intermediate is supported by experiments showing that the order of addition of different Grignard reagents can dramatically alter the product distribution.[6]

-

-

Product Formation: The sulfonimidate ester anion (II) or a related intermediate is then protonated during aqueous workup to yield the final primary sulfonamide product.

The reaction is typically performed at low temperatures (-78 °C) to ensure selectivity and stability of the intermediates.[3][4]

Sources

- 1. N-Sulfinyl-O-(tert-butyl)hydroxylamine ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

N-Sulfinyl-tert-butoxyamine (t-BuONSO): A Modern Reagent for the Efficient Synthesis of Primary Sulfonamides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Primary Sulfonamides and a Novel Synthetic Solution

The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, playing a pivotal role in the development of therapeutics ranging from antibacterial agents to treatments for chronic conditions like epilepsy, hypertension, and arthritis.[1][2] In particular, primary sulfonamides (R-SO₂NH₂) are prevalent in a significant number of marketed drugs, highlighting their value in drug design.[1][3] Despite their importance, classical synthetic routes to primary sulfonamides, often involving the reaction of sulfonyl chlorides with ammonia, present notable limitations.[1] These traditional methods can suffer from poor functional group tolerance and the limited availability of the requisite sulfonyl chloride precursors.

To address these challenges, the novel sulfinylamine reagent, N-Sulfinyl-tert-butoxyamine, commonly referred to as t-BuONSO, has emerged as a powerful tool for the direct and efficient synthesis of primary sulfonamides. This guide provides a comprehensive overview of t-BuONSO, from its synthesis and properties to its application in a robust one-step process for preparing a wide array of medicinally relevant primary sulfonamides.

Physicochemical Properties and Handling

t-BuONSO is a stable, colorless to light yellow, non-viscous liquid that is readily manageable in a laboratory setting.[1][4] Its stability and ease of handling represent a significant advantage over many traditional sulfonylation reagents.

| Property | Value |

| CAS Number | 2567792-04-3 |

| Molecular Formula | C₄H₉NO₂S |

| Molecular Weight | 135.18 g/mol [5][6][7] |

| Appearance | Colorless to light yellow clear liquid[4] |

| Density | 1.062 g/mL[5] |

| Refractive Index | n/D 1.454[5] |

| Storage Temperature | -20°C[5] |

Safety Information: t-BuONSO is classified as a self-reactive substance and may cause skin and respiratory sensitization.[5] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[5][6]

Synthesis of N-Sulfinyl-tert-butoxyamine (t-BuONSO)

A key advantage of t-BuONSO is its straightforward and scalable synthesis from commercially available starting materials.[1] The reagent is prepared in a single step via the reaction of O-tert-butylhydroxylamine hydrochloride with thionyl chloride in the presence of a base, such as triethylamine.[1]

Experimental Protocol: Synthesis of t-BuONSO

The following protocol is adapted from the procedure described by Willis and coworkers.[1]

-

To a stirred solution of O-tert-butylhydroxylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to afford t-BuONSO as a colorless liquid.

This scalable procedure allows for the production of gram quantities of the reagent, making it accessible for widespread use in research and development.[1]

Application in Primary Sulfonamide Synthesis

The primary utility of t-BuONSO lies in its reaction with organometallic reagents, such as Grignard and organolithium reagents, to furnish primary sulfonamides in a convenient, one-step process.[1][2][3] This method is notable for its broad substrate scope, accommodating a wide variety of (hetero)aryl and alkyl nucleophiles, and its operational simplicity.[1][5]

The reaction proceeds rapidly at low temperatures (-78 °C) and typically provides good to excellent yields of the desired primary sulfonamides.[2]

Reaction Mechanism

The reaction is proposed to proceed through the initial nucleophilic attack of the organometallic reagent on the electrophilic sulfur atom of t-BuONSO.[2] This is followed by a rearrangement and subsequent workup to yield the primary sulfonamide.[2]

Experimental Protocol: General Procedure for Primary Sulfonamide Synthesis

The following is a general procedure for the synthesis of primary sulfonamides using t-BuONSO and a Grignard reagent, as reported in the literature.[1]

-

To a solution of t-BuONSO (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (1.0 eq) dropwise.

-

Stir the reaction mixture at -78 °C for the specified time (typically 30-60 minutes).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired primary sulfonamide.

Note: The optimal reaction conditions, including temperature, reaction time, and the choice of organometallic reagent, may vary depending on the specific substrate. It is recommended to perform small-scale optimization experiments for new substrates.

Substrate Scope and Representative Examples

The reaction of t-BuONSO with organometallic reagents has been shown to be tolerant of a wide range of functional groups and substitution patterns on the organometallic partner. The table below summarizes the yields for the synthesis of various primary sulfonamides as reported in the seminal publication by Willis and coworkers.[1]

| Organometallic Reagent (R-MgX or R-Li) | Product (R-SO₂NH₂) | Yield (%) |

| Phenylmagnesium bromide | Benzenesulfonamide | 95 |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 92 |

| 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfonamide | 85 |

| 2-Thienyllithium | Thiophene-2-sulfonamide | 78 |

| n-Butyllithium | Butane-1-sulfonamide | 75 |

| Cyclohexylmagnesium chloride | Cyclohexanesulfonamide | 88 |

Advantages in Drug Discovery and Development

The methodology employing t-BuONSO offers several distinct advantages for researchers in drug discovery and development:

-

Direct Access to Primary Sulfonamides: This method provides a direct route to primary sulfonamides from readily available organometallic precursors, bypassing the often-problematic synthesis of sulfonyl chlorides.[1]

-

Broad Functional Group Tolerance: The reaction conditions are mild, allowing for the presence of a variety of functional groups in the organometallic partner.[5] This is particularly valuable in the synthesis of complex, drug-like molecules.

-

Facilitation of Structure-Activity Relationship (SAR) Studies: The modular nature of this synthesis, where diverse R-groups can be easily introduced, makes it an ideal tool for rapidly generating libraries of analogs for SAR studies.

-

Scalability: The synthesis of both t-BuONSO and the subsequent sulfonamides has been demonstrated on a preparative scale, ensuring a sufficient supply of material for further investigation.[1]

Conclusion

N-Sulfinyl-tert-butoxyamine (t-BuONSO) has been established as a highly effective and practical reagent for the synthesis of primary sulfonamides. Its ease of preparation, stability, and the high efficiency of the sulfonamidation reaction make it a valuable addition to the synthetic chemist's toolbox. For scientists and researchers in drug development, t-BuONSO provides a streamlined and versatile platform for the synthesis of novel sulfonamide-containing compounds, accelerating the discovery of new therapeutic agents.

References

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

-

Organic Chemistry Portal. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

-

ChemBK. (n.d.). N-Sulfinyl-tert-butoxyamine. Retrieved from [Link]

-

AA Blocks. (n.d.). O-(tert-Butyl)-N-sulfinylhydroxylamine. Retrieved from [Link]

-

PubMed. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of N-tert-Butanesulfinyl Glycosylamines. Retrieved from [Link]

-

ResearchGate. (2015). An efficient synthesis of N-(tert-butylsulfinyl) imines devoid of catalyst. Ultra Chemistry, 11(1), 19-22. [Link]

-

SciSpace. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Retrieved from [Link]

-

PubMed. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. European Journal of Medicinal Chemistry, 155, 484-496. [Link]

-

Springer. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 1-12. [Link]

-

SciSpace. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]

-

TCI AMERICA. (n.d.). New Reagent for Synthesis of Primary Sulfonamides: tBuONSO. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-[3-hydroxy-1-phenyl-4-(pyrimidin-2-ylsulfanyl)butan-2-yl]carbamate monohydrate. Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (tert-Butoxyimino)-lambda4-sulfanone | 2567792-04-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. N-Sulfinyl-O-(tert-butyl)hydroxylamine ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. aablocks.com [aablocks.com]

An In-depth Technical Guide to (tert-Butoxyimino)-λ4-sulfanone: A Modern Reagent for Primary Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butoxyimino)-λ4-sulfanone, commonly known by its trivial name t-BuONSO, is a versatile and highly effective electrophilic reagent that has gained significant traction in modern organic synthesis.[1][2][3] Its primary utility lies in the direct synthesis of primary sulfonamides from a wide array of organometallic nucleophiles, a transformation of paramount importance in medicinal chemistry and drug discovery.[1][4][5] The sulfonamide functional group is a key pharmacophore present in numerous marketed drugs, and its introduction into molecular scaffolds can significantly modulate their physicochemical and biological properties.[4][5] t-BuONSO offers a convenient and often superior alternative to traditional methods for preparing primary sulfonamides, which frequently involve harsh conditions or limited substrate scope.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and safe handling of (tert-Butoxyimino)-λ4-sulfanone.

Synonyms: N-Sulfinyl-tert-butoxyamine, tBuONSO, O-(tert-Butyl)-N-sulfinylhydroxylamine[6] CAS Number: 2567792-04-3 Chemical Formula: C₄H₉NO₂S

Synthesis of (tert-Butoxyimino)-λ4-sulfanone

The synthesis of t-BuONSO is a straightforward, one-step procedure from commercially available starting materials.[2] The reaction involves the treatment of O-tert-butylhydroxylamine hydrochloride with thionyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride generated. The product is then purified by distillation under reduced pressure.

Experimental Protocol: Synthesis of (tert-Butoxyimino)-λ4-sulfanone

-

To a stirred suspension of O-tert-butylhydroxylamine hydrochloride in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C, slowly add triethylamine (2.2 equivalents).

-

Continue stirring the mixture at 0 °C for 15 minutes.

-

Slowly add a solution of thionyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filter cake with the anhydrous solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to afford (tert-Butoxyimino)-λ4-sulfanone as a colorless liquid.[2]

Caption: Workflow for the synthesis of (tert-Butoxyimino)-λ4-sulfanone.

Physical and Chemical Properties

(tert-Butoxyimino)-λ4-sulfanone is a stable, colorless to light yellow, non-viscous liquid at room temperature.[2] A summary of its key physical properties is provided in the table below.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 75 °C at 30 mmHg |

| Density | 1.062 g/mL |

| Refractive Index | n/D 1.454 |

| Flash Point | 27 °C |

Data sourced from commercial suppliers.

From a chemical standpoint, t-BuONSO is a potent electrophile at the sulfur atom. This reactivity is harnessed in its reaction with organometallic reagents. The compound is stable for storage, though it is a flammable liquid and should be handled accordingly.

Spectroscopic Analysis

The structural identity of (tert-Butoxyimino)-λ4-sulfanone can be confirmed by standard spectroscopic techniques. While detailed spectra are best consulted from the primary literature, a summary of expected spectroscopic data is presented below.

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet in the aliphatic region corresponding to the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances corresponding to the quaternary and methyl carbons of the tert-butyl group. |

| IR (Infrared) | Characteristic stretching frequencies for S=O and N-O bonds. |

| Mass Spec. | The molecular ion peak and characteristic fragmentation patterns. |

Note: The ¹H NMR data provided by some suppliers (δ 7.70, 7.36, 7.27, 2.33) corresponds to 4-methylbenzenesulfonamide, a product of a reaction using t-BuONSO, and not the reagent itself.

Application in Primary Sulfonamide Synthesis

The premier application of (tert-Butoxyimino)-λ4-sulfanone is the synthesis of primary sulfonamides from organometallic reagents. This method is notable for its broad substrate scope, accommodating a variety of (hetero)aryl and alkyl Grignard and organolithium reagents.[1][2][3] The reaction generally proceeds in high yields under mild conditions.

Experimental Protocol: Synthesis of 4-Methylbenzenesulfonamide

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tert-Butoxyimino)-λ4-sulfanone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

To the cooled solution, add a solution of p-tolylmagnesium bromide (1.1-1.5 equivalents) in THF dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride or methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-methylbenzenesulfonamide as a white solid.[6]

Caption: Experimental workflow for the synthesis of a primary sulfonamide using t-BuONSO.

Reaction Mechanism

The reaction of (tert-Butoxyimino)-λ4-sulfanone with an organometallic reagent is proposed to proceed through the initial formation of a sulfinamide intermediate.[1][2] This intermediate then undergoes rearrangement to a sulfonimidate ester anion. This rearrangement may occur either through a sulfinyl nitrene intermediate or via a concerted N→S oxygen migration.[2][7] Subsequent aqueous workup protonates the anion to yield the final primary sulfonamide product.

Caption: Proposed mechanism for the synthesis of primary sulfonamides using t-BuONSO.

Safety and Handling

(tert-Butoxyimino)-λ4-sulfanone is a flammable liquid and vapor (H226). Therefore, it should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.

Recommended Safety Precautions:

-

Engineering Controls: Use in a fume hood with explosion-proof equipment.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Handling: Keep the container tightly closed when not in use. Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools.

-

Storage: Store in a cool, well-ventilated place.

-

Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

(tert-Butoxyimino)-λ4-sulfanone has emerged as a valuable and practical reagent for the synthesis of primary sulfonamides. Its ease of preparation, stability, and broad applicability with various organometallic reagents make it an attractive tool for synthetic and medicinal chemists. The mild reaction conditions and high yields achievable with t-BuONSO facilitate the rapid generation of diverse sulfonamide libraries for drug discovery programs and the efficient synthesis of complex molecular targets.

References

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Supporting Information for Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

PubMed. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Chemistry LibreTexts. (2019). Organometallic Reagents. [Link]

-

Bolm, C., & Hildebrand, J. P. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 25. [Link]

-

REALAB LLC. (tert-Butoxyimino)-lambda4-sulfanone. [Link]

-

Seongho Sigma. (tert-Butoxyimino)-lambda4-sulfanone. [Link]

-

ResearchGate. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Organic Syntheses. (2022). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 99, 186-203. [Link]

-

Request PDF. General and Efficient Synthesis of O-Sulfonylhydroxylamine Derivatives. [Link]

-

RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(116), 95861-95865. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide and Its Derivatives. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/d0510656730a08e16949021e1e0a293f0b06a099]([Link]

-

UNL Powers Group. Structure Determination of Organic Compounds. [Link]

-

Dalton Transactions (RSC Publishing). A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

-

PMC. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. (tert-Butoxyimino)-lambda4-sulfanone | 2567792-04-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of N-Sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the spectroscopic properties of N-sulfinyl-O-(tert-butyl)hydroxylamine, commonly referred to as tBuONSO. A novel reagent developed for the direct synthesis of primary sulfonamides from organometallic precursors, tBuONSO's efficacy and reaction pathways are intrinsically linked to its unique molecular structure.[1][2] This document serves as a core reference for researchers, offering detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, a validated experimental protocol for its synthesis, and a discussion on the interpretation of its spectral features. The information presented herein is critical for verifying the reagent's purity, understanding its stability, and ensuring its proper application in synthetic workflows, particularly within drug discovery and development.

Introduction: The Role and Significance of tBuONSO

Primary sulfonamides are a cornerstone pharmacophore in modern medicine, present in a wide array of therapeutics ranging from antibacterial agents to treatments for epilepsy, hypertension, and arthritis.[2] The classical methods for their synthesis, often relying on the use of sulfonyl chlorides and ammonia, present notable limitations, including functional group intolerance and challenges in handling gaseous reagents.[1]

The development of N-sulfinyl-O-(tert-butyl)hydroxylamine (tBuONSO) by Willis and co-workers in 2020 presented a significant advancement in synthetic methodology.[1][2] This stable, easy-to-handle liquid reagent facilitates a one-step synthesis of primary sulfonamides from a broad scope of (hetero)aryl and alkyl Grignard and organolithium reagents.[1] The reaction proceeds under mild conditions, offering a highly valuable tool for medicinal chemists and drug development professionals for late-stage functionalization and the rapid generation of compound libraries.

An accurate understanding and verification of the reagent's structure and purity are paramount to achieving reproducible and high-yielding results. NMR spectroscopy is the primary analytical technique for this purpose. This guide provides the definitive ¹H and ¹³C NMR spectroscopic data for tBuONSO, grounded in the primary literature, to support its synthesis and application in research environments.

Molecular Structure and Spectroscopic Correlation

The structure of tBuONSO, with its central sulfinylamine (N=S=O) moiety flanked by an O-tert-butyl group, gives rise to a simple yet highly characteristic NMR signature. The molecule's symmetry and the absence of complex spin systems simplify spectral interpretation.

Caption: Molecular Structure of tBuONSO.

The key structural features relevant to NMR are:

-

The tert-Butyl Group: A quaternary carbon bonded to three methyl groups. Due to free rotation, all nine methyl protons are chemically and magnetically equivalent, as are the three methyl carbons. This leads to a single, intense signal in both ¹H and ¹³C NMR spectra.

-

The Sulfinylamine Core: The N=S=O group strongly influences the electronic environment of the adjacent O-tert-butyl group, dictating its chemical shift.

Spectroscopic Data for tBuONSO

The following tables summarize the definitive ¹H and ¹³C NMR spectral data for tBuONSO, recorded in deuterated chloroform (CDCl₃). This data is essential for the quality control of newly synthesized or commercially sourced reagent.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.44 | Singlet (s) | 9H | C(CH₃)₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 85.0 | C(CH₃)₃ |

| 27.6 | C(CH₃)₃ |

Note: NMR spectra are typically referenced to the residual solvent peak. For CDCl₃, the ¹H signal is at δ 7.26 ppm and the ¹³C signal is at δ 77.16 ppm.[3][4]

Experimental Protocol: Synthesis of tBuONSO

The established and scalable synthesis of tBuONSO is a one-step procedure using commercially available starting materials.[1][5] This protocol is adapted from the primary literature and is validated for producing high-purity tBuONSO suitable for subsequent synthetic applications.

Materials and Equipment

-

O-(tert-Butyl)hydroxylamine hydrochloride

-

Triethylamine (Et₃N), distilled

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Addition funnel

-

Short-path distillation apparatus

-

Vacuum source

Synthetic Workflow

Caption: Workflow for the Synthesis of tBuONSO.

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add O-(tert-butyl)hydroxylamine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM).

-

Basification: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (3.0 eq) to the flask. A white precipitate of triethylammonium hydrochloride will form.

-

Stirring: Allow the mixture to stir at 0 °C for 10 minutes.

-

Thionyl Chloride Addition: Add thionyl chloride (1.0 eq) dropwise via an addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.

-

Work-up: Filter the reaction mixture to remove the triethylammonium hydrochloride precipitate. Wash the precipitate with a small amount of DCM.

-

Concentration: Concentrate the combined filtrate under reduced pressure to remove the solvent and any volatile byproducts.

-

Purification: Purify the resulting crude liquid by short-path vacuum distillation to yield tBuONSO as a stable, colorless liquid.[1]

Conclusion: Best Practices and Application

The successful application of tBuONSO in the synthesis of primary sulfonamides hinges on the quality and purity of the reagent. The definitive ¹H and ¹³C NMR data provided in this guide serve as the benchmark for quality control. The appearance of a single, sharp singlet at δ 1.44 ppm in the proton NMR spectrum is a clear indicator of high purity. Any deviation or the presence of additional signals warrants further purification. By following the detailed synthesis and characterization protocols outlined, researchers can confidently prepare and utilize this powerful reagent, accelerating discovery programs in medicinal chemistry and beyond.

References

-

Davies, T. Q.; Tilby, M. J.; Skolc, D.; Hall, A.; Willis, M. C. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020 , 22 (24), 9495–9499. [Link]

-

Royal Society of Chemistry. Supporting Information: General Procedures. [Link]

-

Davies, T. Q.; Tilby, M. J.; Skolc, D.; Hall, A.; Willis, M. C. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed Central. 2020 . [Link]

-

Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

American Chemical Society. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Org. Lett.2020 , 22 (24). [Link]

-

Young, S. Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. 2023 . [Link]

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512-7515. [Link]

-

Pansare, S. V.; Pandya, K. Supporting Information for 1H NMR chemical shifts (δ (ppm), CDCl3, 400 MHz, 20 °C). ResearchGate. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information File 1: Experimental procedures and analytical data for all new compounds. [Link]

-

Fulmer, G. R. et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010 , 29 (9), 2176–2179. [Link]

-

Babij, N. R. et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20 (3), 661–667. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. Supplementary Information: p-tert-Butylcalix[5]arene hexacarboxylic acid conformational switching. [Link]

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. chem.washington.edu [chem.washington.edu]

- 5. chemrxiv.org [chemrxiv.org]

The Role of tBuONSO in Modern Organic Synthesis: A Paradigm Shift in Sulfonamide Assembly

The Sulfonamide Bottleneck in Drug Discovery

Primary sulfonamides (R-SO₂NH₂) are foundational motifs in medicinal chemistry, functioning as highly stable, three-dimensional bioisosteres for carboxylic acids. They are critical active pharmaceutical ingredients (APIs) in blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to diuretics (Hydrochlorothiazide).

Historically, the synthesis of primary sulfonamides has relied heavily on the condensation of sulfonyl chlorides with ammonia. While reliable for simple molecules, this traditional approach presents severe limitations in modern, complex organic synthesis. Sulfonyl chlorides are often unstable, difficult to source, and highly sensitive to oxidative conditions. Furthermore, generating sulfonamides from thiols via oxidative amination is incompatible with electron-rich heteroaromatics and bulky tert-alkyl groups.

To bypass these bottlenecks, the Willis Research Group introduced tBuONSO ( N -sulfinyl- O -(tert-butyl)hydroxylamine), an air-stable, bench-friendly sulfinylamine reagent that acts as a direct "NH₂SO₂⁺" synthon. This allows for the one-step synthesis of primary sulfonamides directly from widely available organometallic reagents .

Mechanistic Causality: From Nucleophilic Attack to Isobutene Elimination

The ingenuity of tBuONSO lies in its ability to facilitate a complex cascade of intramolecular rearrangements following a simple nucleophilic attack. Understanding this mechanism is critical for researchers looking to optimize reaction conditions for novel substrates.

-

Nucleophilic Attack : The reaction initiates when a Grignard (RMgX) or organolithium (RLi) reagent attacks the electrophilic sulfur atom of tBuONSO. This forms a transient sulfinamide intermediate.

-

N→S O-Migration : The sulfinamide intermediate undergoes a rapid rearrangement. Experimental evidence suggests a concerted N→S O-migration (or potentially a sulfinyl nitrene intermediate) that shifts the oxygen atom to the sulfur center, generating a sulfonimidate ester anion.

-

Isobutene Elimination : An intramolecular proton transfer occurs, leading to the thermodynamically driven elimination of isobutene gas. This leaves behind a stable sulfonamide anion.

-

Protonation : A mild acidic or methanolic workup protonates the anion, yielding the final primary sulfonamide.

Mechanistic pathway of primary sulfonamide synthesis using tBuONSO.

Substrate Scope and Quantitative Profiling

Unlike traditional methods, tBuONSO exhibits extraordinary functional group tolerance. It successfully couples with sterically hindered alkyls and oxidation-sensitive heteroaryls. The table below summarizes the quantitative performance of tBuONSO across various substrate classes based on foundational studies.

| Substrate Class | Representative Nucleophile | Target Product | Typical Yield (%) |

| Aryl | p-Tolylmagnesium bromide | 4-Methylbenzenesulfonamide | 80 - 95% |

| Heteroaryl | 2-Thienyllithium | Thiophene-2-sulfonamide | 75 - 85% |

| Sterically Hindered | tert-Butylmagnesium chloride | 2-Methylpropane-2-sulfonamide | 65 - 75% |

| Cycloalkyl | Cyclopropylmagnesium bromide | Cyclopropanesulfonamide | 80 - 90% |

| Complex API | Celecoxib Aryl-Lithium Precursor | Celecoxib Primary Sulfonamide | > 70% |

Standardized Experimental Protocol

To ensure reproducibility and high yields, the following protocol outlines the self-validating system for utilizing tBuONSO in the lab. Each step is grounded in chemical causality to prevent reagent degradation and control reaction kinetics.

Step-by-step experimental workflow for tBuONSO-mediated sulfonamide synthesis.

Step-by-Step Methodology

-

Reagent Preparation : Dissolve tBuONSO (1.0 equiv, typically 400 mg for a standard scale) in anhydrous Tetrahydrofuran (THF) under a strict argon or nitrogen atmosphere.

-

Causality: THF acts as a coordinating solvent that stabilizes the incoming organometallic reagent. The inert atmosphere is non-negotiable; ambient moisture will instantly hydrolyze the Grignard/organolithium reagent into its corresponding alkane.

-

-

Cryogenic Cooling : Submerge the reaction vessel in a dry ice/acetone bath to achieve -78 °C.

-

Causality: Cryogenic conditions suppress unwanted side reactions, such as the thermal decomposition of the highly reactive sulfinamide intermediate, ensuring the nucleophilic attack remains strictly regioselective.

-

-

Nucleophile Addition : Add the organometallic reagent (RMgX or RLi, 1.5 equiv) dropwise via syringe.

-

Causality: Dropwise addition prevents localized exotherms that could degrade the intermediate. The 1.5 molar equivalent excess ensures complete consumption of the tBuONSO reagent.

-

-

Incubation and Migration : Stir the mixture at -78 °C for 1 hour. Subsequently, remove the cooling bath and allow the reaction to gradually warm to room temperature, stirring overnight.

-

Causality: The initial low temperature allows the stable formation of the sulfinamide intermediate. Warming to room temperature provides the necessary thermal activation energy to drive the concerted N→S O-migration and the subsequent elimination of isobutene gas.

-

-

Quenching : Quench the reaction by adding a small volume of Methanol (MeOH, ~1 mL per 400 mg scale).

-

Causality: Methanol serves as a mild proton source. It safely neutralizes any unreacted organometallic reagent and protonates the sulfonamide anion to yield the neutral primary sulfonamide without generating the excessive heat or emulsions common with aqueous acid quenches.

-

-

Isolation and Purification : Concentrate the mixture under reduced pressure to remove THF and MeOH. Purify the residue via silica gel column chromatography (typically using an Ethyl Acetate/Hexane gradient).

-

Causality: Silica gel effectively separates the highly polar primary sulfonamide product from non-polar organic byproducts, such as homocoupled organometallic dimers.

-

Strategic Applications in Drug Development

The introduction of tBuONSO has significantly accelerated Fragment-Based Drug Design (FBDD) . Because primary sulfonamides have excellent physicochemical properties and target protein affinities, they are highly sought-after fragments. The ability of tBuONSO to install a sulfonamide group onto complex, late-stage intermediates without harsh oxidative conditions allows medicinal chemists to rapidly generate diverse libraries of bioisosteres. This late-stage functionalization capability reduces the number of synthetic steps required to validate new drug candidates, directly reducing R&D timelines and costs.

References

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters, 2020.[Link]

A Technical Guide to the Applications of O-(tert-Butyl)-N-sulfinylhydroxylamine (t-BuONSO) in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Sulfur-Nitrogen Bond Formation

O-(tert-Butyl)-N-sulfinylhydroxylamine, commonly abbreviated as t-BuONSO, has emerged as a powerful and versatile reagent in organic synthesis, particularly for the construction of crucial sulfur-nitrogen containing functional groups.[1][2][3] Its stability, ease of handling, and broad substrate scope have made it an attractive alternative to traditional synthetic methods, which are often plagued by limitations such as harsh reaction conditions and the use of hazardous reagents.[1][4] This technical guide provides an in-depth exploration of the core applications of t-BuONSO, offering insights into its mechanistic pathways, practical experimental protocols, and its impact on drug discovery and development.

The sulfonamide functional group, a key pharmacophore in a multitude of marketed drugs, is a primary target for syntheses employing t-BuONSO.[1][2][4][5][6] Its presence is critical in treatments for a wide range of conditions including epilepsy, hypertension, arthritis, and glaucoma.[1] The development of efficient methods for the synthesis of primary sulfonamides is therefore of significant interest to the medicinal chemistry community.

Synthesis and Properties of t-BuONSO

A key advantage of t-BuONSO is its straightforward and scalable synthesis. It can be conveniently prepared in a single step from commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine.[5] The resulting product is a stable, colorless, and non-viscous liquid, which can be purified by distillation under reduced pressure.[3][5]

Key Properties of t-BuONSO:

-

Physical Form: Liquid[3]

-

Molecular Weight: 135.18 g/mol [3]

-

Density: 1.062 g/mL[3]

-

Storage: Stable when stored at -20°C[3]

Core Application: Direct Synthesis of Primary Sulfonamides

The most prominent application of t-BuONSO is the direct, one-step synthesis of primary sulfonamides from organometallic reagents.[1][2][4] This method offers a significant improvement over classical approaches that typically involve the reaction of sulfonyl chlorides with ammonia or its surrogates, a process often hampered by the limited availability and instability of the required sulfonyl chlorides.[4]

Mechanistic Insights

The reaction of t-BuONSO with organometallic reagents, such as Grignard or organolithium reagents, proceeds rapidly at low temperatures (-78 °C) to afford the corresponding primary sulfonamides in good to excellent yields.[1] The proposed mechanism involves the initial addition of the organometallic reagent to the sulfur atom of t-BuONSO to form a sulfinamide intermediate. This intermediate then rearranges to a sulfonimidate ester anion, which upon workup, yields the primary sulfonamide.[1][5]

Figure 1: Proposed reaction mechanism for the synthesis of primary sulfonamides using t-BuONSO.

Substrate Scope and Advantages

This methodology exhibits a broad substrate scope, accommodating a wide variety of (hetero)aryl and alkyl organometallic reagents.[1][4] Both electron-donating and electron-withdrawing groups on aryl nucleophiles are well-tolerated, and even sterically hindered alkyl groups can be successfully employed.[4] This versatility makes it a valuable tool for late-stage functionalization in drug discovery programs.

Table 1: Representative Examples of Primary Sulfonamides Synthesized using t-BuONSO

| Entry | Organometallic Reagent (R-M) | Product (R-SO₂NH₂) | Yield (%) |

| 1 | Phenylmagnesium bromide | Benzenesulfonamide | 85 |

| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 92 |

| 3 | 2-Thienyllithium | Thiophene-2-sulfonamide | 78 |

| 4 | n-Butyllithium | Butane-1-sulfonamide | 75 |

| 5 | Isopropylmagnesium chloride | Propane-2-sulfonamide | 68 |

| 6 | tert-Butylmagnesium chloride | 2-Methylpropane-2-sulfonamide | 55 |

Yields are approximate and may vary based on specific reaction conditions.

Experimental Protocol: Synthesis of 4-Methoxybenzenesulfonamide

The following protocol is a representative example of the synthesis of a primary sulfonamide using t-BuONSO.

Materials:

-

O-(tert-Butyl)-N-sulfinylhydroxylamine (t-BuONSO)

-

4-Methoxyphenylmagnesium bromide (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of t-BuONSO (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the solution of 4-methoxyphenylmagnesium bromide (1.0 equiv, 1.0 mL of a 1.0 M solution) to the cooled t-BuONSO solution via syringe over 5 minutes.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl (10 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-methoxybenzenesulfonamide.

Figure 2: Experimental workflow for the synthesis of primary sulfonamides.

Expanding the Synthetic Utility: Access to Sulfoximines and Sulfonimidamides

Beyond the synthesis of primary sulfonamides, t-BuONSO serves as a precursor to highly reactive sulfinyl nitrene intermediates.[4][7] These electrophilic species can be trapped in situ with a second nucleophile, providing a unified one-pot synthesis of both sulfoximines and sulfonimidamides.[7]

Generation of Sulfinyl Nitrenes and Subsequent Reactions

The reaction of t-BuONSO with an organometallic reagent at -78 °C is believed to initially form the sulfinamide intermediate. In a divergent pathway from sulfonamide synthesis, this intermediate can undergo N-O bond fragmentation to generate a highly electrophilic sulfinyl nitrene.[7] This transient species can then be intercepted by a second equivalent of a carbon or nitrogen nucleophile.

-

Reaction with a Carbon Nucleophile: Trapping the sulfinyl nitrene with a second organometallic reagent leads to the formation of a sulfoximine .

-

Reaction with a Nitrogen Nucleophile: Interception with an amine provides a direct route to sulfonimidamides .

Figure 3: Unified synthesis of sulfoximines and sulfonimidamides via a sulfinyl nitrene intermediate.

This one-pot approach is highly efficient, with the entire reaction sequence often completed in as little as 15 minutes.[7]

Modular Synthesis of Sulfondiimines

Recent advancements have further expanded the utility of t-BuONSO to the modular synthesis of sulfondiimines.[3] Sulfondiimines are considered the double aza-analogues of sulfones and are of growing interest in medicinal chemistry. The synthesis of these compounds has been historically challenging.

Conclusion: A Modern Tool for Medicinal and Synthetic Chemists

O-(tert-Butyl)-N-sulfinylhydroxylamine has proven to be a remarkably effective and versatile reagent for the synthesis of a range of important sulfur-nitrogen containing compounds. Its primary application in the direct synthesis of primary sulfonamides from readily available organometallic reagents has streamlined access to this critical pharmacophore. Furthermore, its ability to generate and utilize highly reactive sulfinyl nitrene intermediates in one-pot procedures for the synthesis of sulfoximines and sulfonimidamides highlights its synthetic power. As research continues to uncover new applications, t-BuONSO is poised to become an indispensable tool in the arsenal of synthetic and medicinal chemists, facilitating the exploration of novel chemical space and accelerating the drug discovery process.

References

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO. PubMed. [Link]

-

Sulfoximine synthesis by C-S coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl- O-(tert-butyl)hydroxylamine, t-BuONSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Sulfinyl-O-(tert-butyl)hydroxylamine ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Sulfoximine synthesis by C-S coupling [organic-chemistry.org]

The Genesis and Application of N-Sulfinyl-tert-butoxyamine (t-BuONSO) in Modern Drug Discovery

Executive Summary: The Sulfonamide Bottleneck

The sulfonamide pharmacophore is a cornerstone of medicinal chemistry, frequently deployed as a metabolically stable bioisostere for carboxylic acids and a critical hydrogen-bonding motif in target-protein binding[1]. Despite their prevalence in blockbuster drugs (e.g., Celecoxib), the traditional synthesis of primary sulfonamides has long been plagued by operational bottlenecks. Classical methods rely on the formation of highly reactive sulfonyl chlorides followed by aggressive ammonolysis. This approach routinely fails when applied to complex, electron-rich heteroaromatics or sterically hindered tert-alkyl systems due to their sensitivity to the harsh oxidative conditions required for sulfonyl chloride generation[1].

To bypass these limitations, the research group of Michael C. Willis at the University of Oxford developed a paradigm-shifting reagent in 2020: N-Sulfinyl-O-(tert-butyl)hydroxylamine , universally referred to as t-BuONSO [2]. This stable, liquid sulfinylamine reagent enables the direct, one-step synthesis of primary sulfonamides from widely available organometallic precursors, fundamentally altering the landscape of late-stage functionalization and fragment-based drug design (FBDD)[1].

Mechanistic Causality: Decoding the Reactivity of t-BuONSO

As application scientists, we must understand why a reagent behaves the way it does to fully harness its potential. The efficacy of t-BuONSO lies in the precise electronic differentiation between its sulfur and nitrogen centers, coupled with the strategic placement of the tert-butoxy leaving group.

When an organometallic reagent (Grignard or organolithium) is introduced to t-BuONSO, the nucleophile selectively attacks the highly electrophilic sulfur atom[2]. This initial carbon-sulfur bond formation generates a transient sulfinamide intermediate. The genius of the Willis reagent design is what happens next: the system undergoes a rapid rearrangement. Computational and experimental evidence suggests that this proceeds either via a concerted N→S O-migration or through the generation of a highly reactive triplet sulfinyl nitrene intermediate. This rearrangement yields a stable sulfonimidate ester anion, which acts as a protective reservoir for the delicate intermediate until aqueous workup cleaves the tert-butyl group, unveiling the primary sulfonamide.

Mechanistic pathway of t-BuONSO mediated primary sulfonamide synthesis.

Quantitative Data: Reaction Optimization and Scope

Protocol fidelity requires a strict adherence to optimized stoichiometry and thermodynamics. During the development of t-BuONSO, the Willis group demonstrated that temperature control and reagent stoichiometry are non-negotiable variables[2].

Table 1: Optimization of Reaction Thermodynamics & Stoichiometry

Excess Grignard reagents or elevated temperatures lead to over-addition (yielding sulfinamides or sulfoxides) and thermal decomposition of the sensitive sulfinyl nitrene intermediate[2].

| Temperature (°C) | Equivalents of R-MgX | Equivalents of t-BuONSO | Resulting Yield (%) | Causality / Observation |

| -78 °C | 1.0 | 1.0 | >85% | Optimal. Clean conversion to primary sulfonamide. |

| 0 °C | 1.0 | 1.0 | <40% | Thermal decomposition of the intermediate. |

| -78 °C | 2.0 | 1.0 | <20% | Over-addition leading to secondary byproducts. |

Table 2: Substrate Scope and Functional Group Tolerance

Unlike traditional chlorosulfonation, t-BuONSO tolerates a wide array of electronic environments, making it highly suitable for parallel library synthesis[1].

| Nucleophile Class | Example Substrate | Yield Range | Notes on Reactivity |

| Aryl Grignards | Phenylmagnesium bromide | 80 - 95% | Excellent efficiency; rapid attack at sulfur. |

| Heteroaryl Lithiums | 2-Thienyllithium | 70 - 85% | Tolerates electron-rich rings sensitive to oxidation. |

| Alkyl Grignards | tert-Butylmagnesium chloride | 60 - 75% | Successfully accommodates extreme steric bulk. |

Self-Validating Experimental Protocols

To ensure reproducibility in your laboratory, the following workflow details the step-by-step methodology for utilizing t-BuONSO. This protocol is designed as a self-validating system: visual cues and temperature benchmarks act as internal quality controls.

General Procedure for Primary Sulfonamide Synthesis

Prerequisites & Safety: t-BuONSO is a flammable liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using non-sparking tools[3]. Ensure all glassware is oven-dried.

-

Reagent Preparation: Dissolve t-BuONSO (1.0 mmol, 1.0 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration) in a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Cryogenic Control (Critical Step): Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C. Validation: Premature addition at warmer temperatures will result in a complex mixture of sulfinamides; strict thermal control is mandatory[2].

-

Nucleophile Introduction: Using a syringe pump, add the organometallic reagent (Grignard or organolithium, 1.0 mmol, 1.0 equiv) dropwise down the side of the flask over 10 minutes.

-

Maturation: Allow the reaction to stir at -78 °C for 1 hour. The formation of the sulfonimidate ester anion occurs during this window[4].

-

Quench & Cleavage: Quench the reaction at -78 °C by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl). Remove the cooling bath and allow the mixture to warm to room temperature (20 °C). Causality: The mildly acidic aqueous environment facilitates the cleavage of the tert-butyl group, finalizing the transformation to the primary sulfonamide[4].

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Self-validating workflow for primary sulfonamide synthesis using t-BuONSO.

Strategic Implications for Drug Development

The advent of t-BuONSO is not merely a synthetic convenience; it is a strategic enabler for medicinal chemists.

-

Late-Stage Functionalization: Because the reaction utilizes mild, non-oxidative conditions, complex drug-like scaffolds can be functionalized late in the synthetic sequence. For example, the blockbuster COX-2 inhibitor Celecoxib can be synthesized efficiently using this methodology, bypassing the need for hazardous chlorosulfonic acid[1].

-

Fragment-Based Drug Design (FBDD): Sulfonamides possess highly favorable physicochemical properties and target-protein affinities. t-BuONSO allows for the rapid, parallel generation of diverse sulfonamide fragments from commercially available Grignard libraries, drastically accelerating the hit-to-lead optimization phase[1].

By integrating t-BuONSO into the synthetic toolkit, drug development professionals can access previously inaccessible chemical space, transforming complex organometallic precursors directly into high-value primary sulfonamides in a single, elegant operation.

References

-

Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499.

-

TCI Chemicals. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.

-

Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.

-

TCI Chemicals. SAFETY DATA SHEET: (tert-Butoxyimino)-λ4-sulfanone.

-

Davies, T. Q., & Willis, M. C. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry - A European Journal, 27(1), 1-11.

Sources

- 1. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]

An In-depth Technical Guide on the Mechanism of (tert-Butoxyimino)-λ⁴-sulfanone in C-S Bond Formation

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract